molecular formula C11H7NO3 B8280795 4-Cyano-3-methyl-benzofuran-2-carboxylic acid

4-Cyano-3-methyl-benzofuran-2-carboxylic acid

Cat. No. B8280795
M. Wt: 201.18 g/mol
InChI Key: BJYHQKHMGBXDOX-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 550 mg of 4-cyano-3-methyl-benzofuran-2-carboxylic acid ethyl ester (2.4 mmol) in 15 mL of THF was added 5 mL of MeOH and 5 mL of 1N LiOH. The reaction was complete in 2 h. After quenching with 5 mL of 1 N HCl and work up, 4-cyano-3-methyl-benzofuran-2-carboxylic acid was obtained in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.7 (s, 3 H) 7.7 (m, 1 H) 7.9 (d, J=7.3 Hz, 1 H) 8.1 (m, 1 H).
Name
4-cyano-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[C:9]=2[C:10]=1[CH3:11])=[O:5])C.CO.[Li+].[OH-]>C1COCC1>[C:16]([C:12]1[C:9]2[C:10]([CH3:11])=[C:6]([C:4]([OH:5])=[O:3])[O:7][C:8]=2[CH:15]=[CH:14][CH:13]=1)#[N:17] |f:2.3|

Inputs

Step One
Name
4-cyano-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Quantity
550 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with 5 mL of 1 N HCl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=CC2=C1C(=C(O2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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